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A guide for researchers on the properties, performance, and experimental evaluation of
Tungsten Nitride and Tantalum Nitride as metal gate electrodes in next-generation CMOS
devices.

The relentless scaling of complementary metal-oxide-semiconductor (CMOS) devices has
necessitated the replacement of traditional polysilicon gate electrodes with metal alternatives,
particularly when integrated with high-k dielectrics.[1][2] Polysilicon gates suffer from significant
drawbacks such as polydepletion effects, high gate resistance, and incompatibility with many
high-k materials, which can lead to performance degradation.[3][4] Among the numerous
metallic candidates, Tungsten Nitride (WN) and Tantalum Nitride (TaN) have emerged as
promising materials due to their refractory nature, desirable work functions, and thermal
stability.[4][5]

This guide provides a comparative study of WN and TaN for gate electrode applications,
presenting quantitative data, detailing common experimental protocols for their
characterization, and offering a logical framework for their evaluation.

Data Presentation: WN vs. TaN Properties

The selection of a gate electrode material is governed by a set of critical physical and electrical
properties. The following table summarizes key performance metrics for WN and TaN based on
reported experimental data. It is important to note that these values can vary significantly
depending on deposition techniques, film stoichiometry (e.g., N/metal ratio), and post-
deposition annealing conditions.[4][5]
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Tungsten Nitride

Property (WN)

Tantalum Nitride
(TaN)

Significance in
Gate Electrode
Performance

~4.5 - 4.7 eV (Mid-

Work Function (®m)
gap)

~4.2 - 4.8 eV (Tunable
from near n-type to

mid-gap)

Determines the
transistor's threshold
voltage (Vt). A tunable
work function is highly
desirable for
fabricating both nMOS
(work function near Si
conduction band, ~4.1
eV) and pMOS (near
valence band, ~5.2
eV) devices.[3] TaN
shows a wider tunable
range.[3][6]

Generally low, can be
Resistivity (p) in the range of a few

hundred pQ-cm

250 - 1100 pQ-cm,
highly dependent on
N2 flow rate during
sputtering and
annealing.[4] Ta-rich
films tend to have

lower resistivity.[4][5]

A low resistivity is
crucial to minimize RC
delay and improve
device switching
speed.[3] Both
materials offer
significantly lower
resistivity than heavily

doped polysilicon.

Thermal Stability Thermally stable, but
can interact with
dielectrics at high

temperatures.

Considered very
thermally stable. TaN
shows better stability
than pure Ta metal
when in contact with
dielectrics like LaSiOx
at temperatures up to
1000°C.[7] It is also
compatible with high-k

dielectrics.[4]

The gate electrode
must withstand high-
temperature annealing
steps (e.g.,
source/drain activation
>900°C) without
reacting with the
underlying gate
dielectric, which would

degrade device
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performance and
reliability.[7]

Compatibility with
High-k

Compatible, but
annealing can affect
the interface and
effective work
function.[5][8]

Excellent
compatibility. Often
used with HfO2 and

other high-k materials.

[4][5] The interface
with the dielectric can
form dipoles that
influence the effective

work function.[4]

The interface between
the metal gate and the
high-k dielectric is
critical. A stable
interface with minimal
charge trapping and
no unwanted chemical
reactions is essential
for reliable device

operation.[1][5]

Deposition Methods

Sputtering, Chemical
Vapor Deposition
(CVD), Atomic Layer
Deposition (ALD).

Reactive Sputtering,
Physical Vapor
Deposition (PVD),
ALD.[1][3][4]

The deposition
method affects film
properties like
stoichiometry,
conformality, and
purity. ALD offers
precise thickness
control and excellent
conformality, which is
vital for advanced
non-planar transistor
architectures like
FinFETs.[3]

Experimental Protocols

The characterization of WN and TaN gate electrodes involves a suite of standardized

experimental techniques to determine their physical and electrical properties.

1. Film Deposition:

o Method: Reactive Physical Vapor Deposition (PVD) or Sputtering is a common method for
depositing both WN and TaN films.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.researchgate.net/publication/244688441_High-Temperature_Stability_of_Lanthanum_Silicate_Gate_Dielectric_MIS_Devices_with_Ta_and_TaN_Electrodes
https://www.researchgate.net/publication/260569325_Physical_and_electrical_properties_of_Ta-N_Mo-N_and_W-N_electrodes_on_HfO2_high-k_gate_dielectric
https://pubs.aip.org/avs/jvb/article/24/1/349/590269/Physical-and-electrical-properties-of-Ta-N-Mo-N
https://www.researchgate.net/profile/Zongliang-Huo/publication/228999051_Material_properties_and_effective_work_function_of_reactive_sputtered_TaN_gate_electrodes/links/02e7e518a389cbc0dd000000/Material-properties-and-effective-work-function-of-reactive-sputtered-TaN-gate-electrodes.pdf
https://www.researchgate.net/publication/260569325_Physical_and_electrical_properties_of_Ta-N_Mo-N_and_W-N_electrodes_on_HfO2_high-k_gate_dielectric
https://www.researchgate.net/profile/Zongliang-Huo/publication/228999051_Material_properties_and_effective_work_function_of_reactive_sputtered_TaN_gate_electrodes/links/02e7e518a389cbc0dd000000/Material-properties-and-effective-work-function-of-reactive-sputtered-TaN-gate-electrodes.pdf
https://pubs.aip.org/avs/jvb/article/32/3/03D120/590155/Advanced-methodology-for-electrical
https://www.researchgate.net/publication/260569325_Physical_and_electrical_properties_of_Ta-N_Mo-N_and_W-N_electrodes_on_HfO2_high-k_gate_dielectric
https://pubs.aip.org/avs/jvb/article/32/3/03D120/590155/Advanced-methodology-for-electrical
http://nanodevice.yonsei.ac.kr/?mid=topic_semicon
https://www.researchgate.net/profile/Zongliang-Huo/publication/228999051_Material_properties_and_effective_work_function_of_reactive_sputtered_TaN_gate_electrodes/links/02e7e518a389cbc0dd000000/Material-properties-and-effective-work-function-of-reactive-sputtered-TaN-gate-electrodes.pdf
http://nanodevice.yonsei.ac.kr/?mid=topic_semicon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Protocol: A pure metal target (W or Ta) is sputtered in an argon (Ar) and nitrogen (N2)
atmosphere. The ratio of Ar to N2 gas flow is a critical parameter that controls the nitrogen
content in the film, thereby influencing its resistivity and work function.[4] The substrate
temperature and sputtering power are other key process variables. Atomic Layer Deposition
(ALD) is also used for depositing highly conformal and uniform films, which is crucial for
modern transistor geometries.[3]

2. Electrical Characterization:
¢ Resistivity Measurement:
o Technique: Four-Point Probe method.

o Protocol: A four-point probe is placed on the surface of the deposited film on an insulating
substrate (e.g., SiO2/Si). A constant current is forced through the outer two probes, and
the voltage is measured across the inner two probes. The sheet resistance (Rs) is
calculated from this V/I ratio. The resistivity (p) is then determined by multiplying the sheet
resistance by the film thickness (p = Rs x t), which is measured separately by techniques
like ellipsometry or cross-sectional TEM.

o Work Function Extraction:

o Technique: Capacitance-Voltage (C-V) measurements on Metal-Oxide-Semiconductor
Capacitors (MOSCAPS).

o Protocol: MOSCAPs are fabricated by depositing the metal nitride film onto a gate
dielectric (like SiOz or HfO2) of varying thicknesses grown on a silicon substrate. High-
frequency C-V measurements are performed. The flat-band voltage (Vfb) is extracted for
each capacitor. By plotting Vfb versus the equivalent oxide thickness (EOT) of the
dielectric, the effective work function (EWF) can be extracted from the y-intercept of the
linear fit.[9] This method helps to separate the metal-semiconductor work function
difference from the effects of fixed charges in the dielectric.

3. Physical and Structural Characterization:

e Crystallinity and Phase Analysis:
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o Technique: X-ray Diffraction (XRD).

o Protocol: XRD analysis is performed on the as-deposited and annealed films. The
resulting diffraction pattern reveals the crystalline structure (e.g., fcc TaN) and preferred
orientation of the film. Changes in the XRD spectra after annealing indicate phase
transformations or reactions, providing insight into the material's thermal stability.[7][8]

¢ Interfacial Analysis:
o Technique: High-Resolution Transmission Electron Microscopy (HRTEM).

o Protocol: Cross-sectional samples of the complete gate stack (Metal/Dielectric/Si) are
prepared. HRTEM imaging allows for the direct visualization of the interfaces,
measurement of physical layer thicknesses, and detection of any interfacial layer growth
or reaction that may occur after thermal processing.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows discussed.
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Caption: Evaluation logic for WN and TaN as gate electrodes.
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Caption: Experimental workflow for gate electrode evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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